(2-Ethyl-4-sulfanylphenoxy)acetic acid

Description

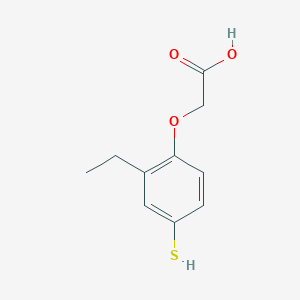

(2-Ethyl-4-sulfanylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by a phenoxy ring with a sulfanyl (-SH) group at the 4-position and an ethyl (-CH2CH3) group at the 2-position, linked to an acetic acid moiety.

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

2-(2-ethyl-4-sulfanylphenoxy)acetic acid |

InChI |

InChI=1S/C10H12O3S/c1-2-7-5-8(14)3-4-9(7)13-6-10(11)12/h3-5,14H,2,6H2,1H3,(H,11,12) |

InChI Key |

WZMJTQASHGAJGF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)S)OCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between (2-Ethyl-4-sulfanylphenoxy)acetic acid and related compounds, based on structural features, physicochemical properties, and hypothesized applications.

Table 1: Structural and Functional Comparison of Phenoxyacetic Acid Derivatives

Key Comparative Insights

Functional Group Influence on Reactivity The thiol (-SH) group in this compound enhances its redox activity compared to ether (-O-) or hydroxyl (-OH) substituents in other analogs. This property may enable interactions with oxidative enzymes like alcohol dehydrogenases (ADHs) or antioxidant pathways, as seen in bacterial redox stress responses . However, the ethoxy group in 4-Ethoxy-3-hydroxyphenylacetic acid also introduces steric hindrance, which may reduce enzymatic binding efficiency compared to the smaller ethyl group .

Acidity and Solubility The sulfanyl group (pKa ~10–12) is less acidic than the hydroxyl group (pKa ~10 for phenols) but more acidic than ethers. This positions this compound as moderately acidic, with solubility dependent on pH. In contrast, 4-Ethoxy-3-hydroxyphenylacetic acid has dual acidity from -OH (pKa ~10) and -COOH (pKa ~4.7), making it more water-soluble at neutral pH . The tert-butyl ester in (phenylthio)acetic acid derivatives reduces solubility but enhances stability, favoring organic-phase reactions .

Biological and Industrial Applications Antioxidant Potential: The thiol group in this compound may scavenge reactive oxygen species (ROS), similar to glutathione in bacterial acid stress responses . This contrasts with non-thiol analogs like 4-Ethoxy-3-hydroxyphenylacetic acid, which lack redox activity. Enzyme Interactions: Structural similarity to phenylacetic acid derivatives suggests possible inhibition or modulation of ADHs or aconitase, enzymes critical in acetic acid biosynthesis pathways .

Research Findings from Analogous Compounds

- Proteomic studies on Acetobacter strains revealed that thiol-containing compounds upregulate stress-response proteins (e.g., chaperonins, alkyl hydroperoxide reductases), enhancing acid tolerance . This supports the hypothesis that this compound could similarly influence microbial metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.